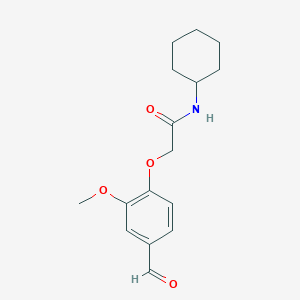
4-Bromo-2-methoxy-5-methylaniline
Vue d'ensemble
Description
4-Bromo-2-methoxy-5-methylaniline, also known as BMMA, is a chemical compound that has been studied for its wide range of applications in scientific research. It is a brominated aniline derivative that is used in various laboratory experiments, including as a starting material for the synthesis of other compounds, as a reagent for the preparation of amides and esters, and as a catalyst for the polymerization of vinyl monomers. BMMA is a versatile and highly reactive compound that has been used in numerous scientific research projects.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
4-Bromo-2-methoxy-5-methylaniline serves as a valuable building block in the synthesis of bioactive molecules. Researchers have exploited its structural features to create novel compounds with potential pharmaceutical applications. Specifically:
- Anaplastic Lymphoma Kinase (ALK) Inhibitors : It plays a role in the preparation of 3,5-diamino-1,2,4-triazole ureas, which exhibit potent inhibitory activity against ALK, a protein implicated in cancer progression .
- Rho Kinase Inhibitors : The compound contributes to the synthesis of chroman-3-amides, which act as Rho kinase inhibitors. Rho kinases are involved in cell migration, proliferation, and contraction, making them attractive drug targets .
Propriétés
IUPAC Name |
4-bromo-2-methoxy-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYXILAJCTZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)
![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)



![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2606633.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2606637.png)
![2-(3-Formylphenoxy)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B2606638.png)
![1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B2606642.png)

![N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2606647.png)

![N-[2-(dimethylamino)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2606649.png)